5-Vinyl-2-norbornene
Overview
Description
5-Vinyl-2-norbornene (VNB) is a compound of interest in various fields of chemistry and materials science due to its unique structure and reactivity. It is a derivative of norbornene with a vinyl group attached, which allows for further functionalization and copolymerization, leading to materials with desirable properties for industrial applications, such as microelectronics .
Synthesis Analysis
The synthesis of VNB can be achieved through the Diels-Alder reaction of cyclopentadiene with 1,3-butadiene, which proceeds smoothly in supercritical carbon dioxide, yielding VNB with high selectivity and satisfactory yield . This method is efficient and avoids the need for polymerization inhibitors.
Molecular Structure Analysis
VNB's structure is characterized by the presence of an endocyclic double bond and an exocyclic vinyl double bond. The molecular structure has been extensively studied using various spectroscopic techniques, including 2D NMR, which has helped in understanding the incorporation of VNB into copolymers and the reactivity of its double bonds .
Chemical Reactions Analysis
VNB is known to undergo copolymerization reactions, particularly with ethylene. The copolymerization using zirconocene-methylaluminoxane catalysts is regioselective, inserting the endocyclic double bond into the copolymer chain and leaving the exocyclic vinyl double bond available for further functionalization . Additionally, VNB can be polymerized using nickel-based catalysts, which preferentially add across the more strained endocyclic double bond . The isomerization of VNB to 5-ethylidene-2-norbornene (ENB) has also been reported, with the reaction proceeding through a radical mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of VNB and its polymers are influenced by the nature of the polymerization and the resulting stereochemistry. The polymers exhibit a range of thermal and mechanical properties, which can be tailored by modifying the copolymerization conditions and the subsequent functionalization of the pendant vinyl groups . The copolymers' molar mass and solubility are affected by the comonomer concentration, with higher concentrations leading to amorphous materials . The polymerization of VNB can also be induced by γ-radiolysis, leading to polymers with different structures depending on the reaction conditions .
Scientific Research Applications
1. Organic Synthesis and Polymer Chemistry
- Application Summary : 5-Vinyl-2-norbornene is used in the manufacture of 5-ethylidene-2-norbornene, a monomer for ethylene-propylene rubber . It is also involved in the synthesis of vinylnortricyclene .
- Methods of Application : The manufacture of 5-ethylidene-2-norbornene involves the isomerization of 5-vinyl-2-norbornene . The most active base and coordination catalysts are used in this process .
- Results or Outcomes : This process has found application in industry, particularly in the manufacture of ethylene-propylene rubber .
2. Gas Separation Membranes
- Application Summary : 5-Vinyl-2-norbornene is used in the creation of polyvinylnorbornene gas separation membranes . These membranes are considered for their favorable thermal and chemical resistance, rigid backbone, and varied chemistry .
- Methods of Application : Two series of polymers are synthesized via a vinyl-addition polymerization . The first series investigates the influence of the VNB content on gas separation in a series of homo and copolymers with norbornene .
- Results or Outcomes : The study found that the gas separation performance could be fine-tuned by controlling the VNB content .
3. Preparation of 5-Ethylidene-2-Norbornene
- Application Summary : 5-Vinyl-2-norbornene is used in the preparation of 5-ethylidene-2-norbornene (ENB) .
- Results or Outcomes : The outcome of this application is the production of 5-ethylidene-2-norbornene (ENB), a compound that may have further uses in the field of organic synthesis .
4. Vinylic Addition Polymerization
- Application Summary : 5-Vinyl-2-norbornene is used in the vinylic addition polymerization process .
- Methods of Application : The process involves the use of benzylic palladium complexes as precatalysts in the challenging vinylic addition polymerization of 5-vinyl-2-norbornene (VNB) .
- Results or Outcomes : The process leads to high molecular weight polymers where the exocyclic pendant double bond is preserved . Only 2 ppm of palladium are needed to obtain VA-PVNB in high yield .
5. Intermediate in the Production of EPDM
- Application Summary : 5-Vinyl-2-norbornene is an intermediate in the production of ethylene propylene diene monomer (EPDM) rubber .
- Methods of Application : It is prepared by the Diels-Alder reaction of butadiene and cyclopentadiene .
- Results or Outcomes : The outcome of this application is the production of EPDM, a type of synthetic rubber that has a wide range of applications .
6. Preparation of Photoresists, Adhesives and Rubbers
- Application Summary : Norbornene and its many derivatives, including 5-vinyl-2-norbornene, are used in a wide range of applications such as photoresists, adhesives and rubbers .
- Results or Outcomes : The outcome of this application is the production of materials such as photoresists, adhesives and rubbers, which have a wide range of industrial applications .
Safety And Hazards
Future Directions
The use of 5-vinyl-2-norbornene in the field of gas separations is being investigated. It has been synthesized into two series of polymers via a vinyl-addition polymerization. The gas separation performance could be fine-tuned by controlling the VNB content . Another future direction is the development of highly efficient vinylic addition polymerization of 5-vinyl-2-norbornene using benzylic palladium complexes as precatalysts .
properties
IUPAC Name |
5-ethenylbicyclo[2.2.1]hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYHZQLKOKTDAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC2CC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30604-01-4 | |
Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30604-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6029250 | |
Record name | Vinylnorbornene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6029250 | |
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Molecular Weight |
120.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [IUCLID] | |
Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |
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Record name | Vinylnorbornene | |
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Vapor Pressure |
6.0 [mmHg] | |
Record name | Vinylnorbornene | |
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Product Name |
5-Vinyl-2-norbornene | |
CAS RN |
3048-64-4, 23890-32-6, 25093-48-5, 117110-17-5, 117110-18-6 | |
Record name | 5-Vinyl-2-norbornene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3048-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Vinylnorbornene | |
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Record name | 5-Vinylnorborn-2-ene, exo- | |
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Record name | 5-Vinylnorborn-2-ene, endo- | |
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Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-. (1R,4S,5R)-rel- | |
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Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-, (1R,4S,5S)-rel- | |
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Record name | 5-Vinyl-2-norbornene | |
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Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |
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Record name | Vinylnorbornene | |
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Record name | 5-vinylnorborn-2-ene | |
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Record name | VINYLNORBORNENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6336 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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